molecular formula C14H11BrO2 B127467 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 150766-86-2

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No. B127467
M. Wt: 291.14 g/mol
InChI Key: QQHZAARABFGGBY-UHFFFAOYSA-N
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Description

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is a compound of interest in various fields of chemistry due to its potential applications in synthesis and analytical methods. The compound is related to a family of bromomethyl-biphenyl carboxylic acids, which are known for their reactivity and utility in creating derivatives for chromatographic detection and other analytical techniques .

Synthesis Analysis

The synthesis of related compounds, such as 4'-bromobiphenyl-4-carboxylic acid, involves starting with bromodiphenyl and proceeding through acetylation and haloform reactions, resulting in high yields of up to 95% . Other related compounds, like 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, are synthesized from p-bromoaniline and characterized using various spectroscopic techniques . These methods demonstrate the feasibility of synthesizing bromomethyl-biphenyl carboxylic acid derivatives with high efficiency and yield.

Molecular Structure Analysis

The molecular and vibrational structures of similar brominated carboxylic acids have been extensively studied using spectroscopic methods such as FT-IR, FT-Raman, NMR, and UV spectroscopy . For instance, the structure of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid has been characterized, and its geometry optimized using computational methods . These studies provide insights into the molecular structure of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid and its derivatives.

Chemical Reactions Analysis

Derivatives of bromomethyl-biphenyl carboxylic acids are used as reagents in the derivatization of carboxylic acids for high-performance liquid chromatography (HPLC) . These derivatives react with carboxylic acids to form esters, which can be separated and detected using fluorescence or spectrophotometric methods. The reactivity of these compounds with various types of carboxylic acids, including mono-, di-, and tricarboxylic acids, as well as sterically hindered acids, has been successfully demonstrated .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromomethyl-biphenyl carboxylic acid derivatives are influenced by factors such as solvent, pH, ionic strength, and the nature of electrolytes used in the mobile phase during chromatography . For example, the fluorescence quantum yields of these compounds in different solvents and under varying conditions have been studied, showing that water significantly increases the quantum yield . These properties are crucial for the application of these compounds in analytical chemistry, particularly in sensitive detection methods for carboxylic acids.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in the synthesis of various derivatives, such as methyl 4′-bromomethyl biphenyl-2-carboxylate, which is achieved through a three-step process including hydrolysis, esterification, and bromination (Lin Ying-ming, 2006).

Pharmaceutical Applications

  • Biphenyl-based compounds, including 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid derivatives, are important in treating conditions like hypertension and inflammation. Some of these compounds have shown significant anti-tyrosinase activities, which are comparable to standard inhibitors (Huey Chong Kwong et al., 2017).

Chromatography and Detection

  • The compound has been used in the high-performance liquid chromatography of carboxylic acids. Derivatives of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid are used as fluorescence reagents in chromatography, enhancing detection sensitivity and accuracy (H. Tsuchiya et al., 1982).

Organic Ligand Synthesis

  • It serves as a valuable organic ligand for the preparation of metal-organic frameworks. Different synthetic approaches towards this compound and its intermediates have been explored, although these compounds showed no antimicrobial activity against common pathogens (R. Ardeleanu et al., 2018).

Chemical Reagent in Analytical Sciences

  • It has been used in the development of fluorogenic reagents for the determination of carboxylic acids in high-performance liquid chromatography (HPLC). These reagents help in the detection of carboxylic acids at low femtomole levels (M. Yamaguchi et al., 1985).

Safety And Hazards

The compound is considered hazardous. It is harmful if swallowed and may cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include wearing protective gloves and clothing, using the compound only in well-ventilated areas, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

2-[4-(bromomethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHZAARABFGGBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50430853
Record name 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid

CAS RN

150766-86-2
Record name 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SR Ashok, MK Shivananda… - Journal of …, 2020 - Wiley Online Library
Novel dihydro‐1H‐imidazole‐2‐yl)‐[1,1′‐biphenyl]‐2‐carboxamides (4a‐l) was achieved using a three‐step synthesis process and evaluated as antimicrobial agents. These …
Number of citations: 1 onlinelibrary.wiley.com
AM Schoepf, S Salcher, P Obexer, R Gust - European Journal of Medicinal …, 2020 - Elsevier
Recent studies examined the possibility to overcome imatinib resistance in chronic myeloid leukemia (CML) patients by combination therapy with peroxisome proliferator-activated …
Number of citations: 13 www.sciencedirect.com

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